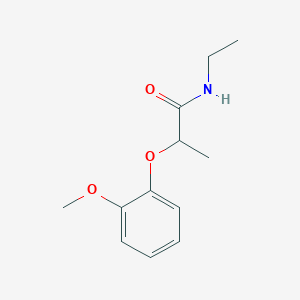![molecular formula C18H20N2O5 B4511979 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one](/img/structure/B4511979.png)
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one
Übersicht
Beschreibung
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazin-2-one moiety linked to a chromen-2-one structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and piperazin-2-one.
Reaction Conditions: The chromen-5-ol is first converted to its acetic acid derivative using acetic anhydride in the presence of a catalyst such as pyridine. This intermediate is then reacted with piperazin-2-one under basic conditions to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Analyse Chemischer Reaktionen
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the specific reaction conditions but can include alcohols, carboxylic acids, and substituted piperazin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to reactive oxygen species (ROS) production and inhibition of pro-inflammatory cytokines.
Effects: These interactions result in reduced oxidative damage and inflammation, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one can be compared with other coumarin derivatives:
Similar Compounds: Examples include 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl acetic acid and 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid.
Uniqueness: The presence of the piperazin-2-one moiety distinguishes it from other coumarins, providing unique chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-10-6-13(17-11(2)12(3)18(23)25-14(17)7-10)24-9-16(22)20-5-4-19-15(21)8-20/h6-7H,4-5,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGTZTYUSPKCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole](/img/structure/B4511896.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4511898.png)
![1-(diphenylmethyl)-4-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4511900.png)

![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4511914.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B4511915.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511919.png)
![N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B4511935.png)
![1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B4511950.png)
![2-[({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4511957.png)
![6-fluoro-3-{1-[4-oxo-4-(4-thiomorpholinyl)butanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B4511959.png)


![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4511987.png)
